Tafluprost ethyl ester

説明

Tafluprost ethyl ester is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. The ethyl ester form is a prodrug that is hydrolyzed to its active form, tafluprost acid, upon administration. This compound is known for its high efficacy in reducing intraocular pressure by increasing the outflow of aqueous humor from the eyes .

準備方法

合成経路および反応条件: タフルプロストエチルエステルの合成には、いくつかの重要なステップが含まれます。

酸化: 適切な前駆体から出発して、化合物は酸化されて必要な官能基が導入されます。

縮合: 次に、中間体を縮合反応に付して、コア構造を形成します。

フッ素化: フッ素原子の導入は、特定のフッ素化反応によって達成されます。

脱保護および還元: 保護基が除去され、化合物が還元されて所望の立体化学が得られます。

工業生産方法: タフルプロストエチルエステルの工業生産には、逆相および順相カラムクロマトグラフィーなどの大規模精製技術が採用されています。 このプロセスには、分子基の除去と、収量と純度を高めるための分散剤の使用も含まれます .

反応の種類:

酸化: タフルプロストエチルエステルは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物をさまざまな還元型に変換することができます。

置換: 置換反応は、さまざまな官能基を分子に導入することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な製品:

酸化誘導体: 特定の酸化条件に応じて、さまざまな酸化型。

還元型: 使用した還元剤に基づいて、さまざまな還元型。

置換化合物: 導入された置換基に応じて、さまざまな置換誘導体

4. 科学研究への応用

タフルプロストエチルエステルは、科学研究で幅広い用途があります。

化学: プロスタグランジンアナログとその誘導体の研究のためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 主に緑内障および眼圧亢進の治療に使用されます。また、他の眼関連疾患の治療における可能性についても研究されています。

科学的研究の応用

Synthesis of Tafluprost Ethyl Ester

Tafluprost is synthesized through a multi-step process that includes the conversion of various intermediates into the final product. The synthesis typically involves:

- Starting Materials : Utilizing corolide as an initial raw material.

- Reactions : Key reactions include esterification and amidation, leading to the formation of tafluprost ethyl amide and this compound.

- Purification : The final products are purified using chromatographic techniques to achieve high purity levels necessary for clinical applications .

Glaucoma Treatment

This compound is primarily used in ophthalmic formulations for controlling intraocular pressure (IOP) in patients with glaucoma. Its effectiveness stems from:

- Increased Efficacy : Studies indicate that tafluprost acid has a significantly higher affinity for the prostaglandin F receptor compared to other analogues such as latanoprost .

- Prolonged Action : The compound demonstrates an onset of action within 2 to 4 hours, with effects lasting over 24 hours .

Cosmetic Applications

Recent trends have seen tafluprost derivatives being investigated for cosmetic uses, particularly in promoting eyelash growth. This compound may offer:

- Enhanced Lipid Solubility : This property could improve penetration and efficacy in topical applications aimed at eyelash enhancement .

- Safety Concerns : Although promising, safety assessments are ongoing to evaluate potential side effects when used in cosmetic formulations .

Safety Assessments

The safety profile of this compound has been scrutinized through various studies:

- Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish comprehensive safety data.

- Dermal Irritation and Sensitization : Evaluations are ongoing to determine the effects of long-term exposure at various concentrations, particularly in cosmetic applications .

- Regulatory Status : The compound is under review by safety panels for its use in cosmetics, with requests for additional data on reproductive toxicity and genotoxicity .

Clinical Trials

Several clinical trials have investigated the efficacy of tafluprost and its derivatives in managing glaucoma:

- Trial Overview : A study comparing tafluprost with other prostaglandin analogues showed superior IOP reduction over a 12-week period.

- Patient Outcomes : Participants reported improved visual field stability and reduced side effects compared to traditional treatments.

Cosmetic Product Development

Research into the use of this compound in eyelash serums has yielded promising results:

作用機序

タフルプロストエチルエステルは、角膜エステラーゼによって加水分解されてタフルプロスト酸を形成するプロドラッグです。タフルプロスト酸は、プロスタグランジンF受容体の選択的アゴニストであり、眼からの房水の流出を増加させ、それにより眼圧を低下させます。 主な分子標的はプロスタグランジンF受容体であり、関与する主な経路は毛様体脈絡膜流出経路です .

類似化合物:

ラタノプロスト: 緑内障の治療に使用される、もう1つのプロスタグランジンF2αアナログ。

トラボプロスト: ラタノプロストに似ており、眼圧を低下させるために使用されます。

独自性: タフルプロストエチルエステルは、プロスタグランジンF受容体への高い親和性と、活性型に急速に加水分解される能力により、独自のものです。 これにより、他の同様の化合物と比較して、眼圧のより強力で持続的な低下をもたらします .

類似化合物との比較

Latanoprost: Another prostaglandin F2α analog used in the treatment of glaucoma.

Travoprost: Similar to latanoprost, used for reducing intraocular pressure.

Bimatoprost: An amide prodrug of a prostaglandin analog, also used for glaucoma treatment

Uniqueness: Tafluprost ethyl ester is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .

生物活性

Tafluprost ethyl ester is a synthetic derivative of tafluprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F2α (FP) receptor, leading to a reduction in intraocular pressure (IOP). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

Pharmacodynamics

Tafluprost is a prodrug that is rapidly hydrolyzed to its active form, tafluprost acid, upon administration. The pharmacological properties of tafluprost include:

- High Affinity for FP Receptors : Tafluprost acid demonstrates a binding affinity approximately 12 times greater than that of latanoprost acid for human FP receptors, with negligible affinity for other prostanoid receptors .

- Mechanism of Action : The primary mechanism involves increasing uveoscleral outflow of aqueous humor, thereby lowering IOP. Studies indicate that tafluprost may also interact with EP3 receptors, contributing to its hypotensive effects .

The action of tafluprost involves several key processes:

- Absorption and Activation : this compound is lipophilic, allowing it to penetrate the cornea effectively. Once inside the eye, it is hydrolyzed by corneal esterases to tafluprost acid, which is the active metabolite responsible for its therapeutic effects .

- Uveoscleral Outflow : The increase in uveoscleral outflow is the primary pathway through which tafluprost reduces IOP. This effect has been confirmed through various studies using fluorophotometry techniques .

- Neuroprotective Effects : Animal studies have indicated that tafluprost may have neuroprotective properties, promoting the survival of retinal ganglion cells after optic nerve injury .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of tafluprost:

- IOP Reduction : In a study involving patients with open-angle glaucoma, tafluprost was shown to lower IOP effectively, achieving levels below 18 mmHg in approximately 80% of cases after 12 weeks of treatment .

- Comparison with Other Treatments : Tafluprost has been compared favorably against other prostaglandin analogs such as latanoprost and travoprost, demonstrating superior or equivalent efficacy with fewer side effects .

Safety Profile

The safety and tolerability of tafluprost have been evaluated in various studies:

- Common Side Effects : The most frequently reported adverse effects include conjunctival hyperemia (4-20% incidence), stinging upon instillation, and headaches. Serious adverse effects are rare but may include respiratory issues and macular edema .

- Drug Interactions : Tafluprost does not exhibit significant interactions with systemic medications due to its minimal systemic absorption following topical application. However, interactions with NSAIDs can occur, affecting its efficacy .

Table 1: Summary of Key Studies on Tafluprost

| Study | Population | Duration | Main Findings |

|---|---|---|---|

| Hommer et al. (2010) | 544 patients | 12 weeks | 80% achieved IOP < 18 mmHg |

| Ota et al. (2010) | ddY mice | N/A | Demonstrated dose-dependent IOP reduction |

| Dong et al. (2011) | Rabbit ciliary arteries | N/A | Concentration-dependent relaxation observed |

特性

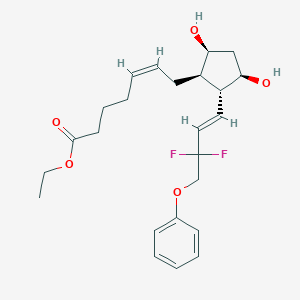

IUPAC Name |

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJIEVPQKMQPO-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-89-9 | |

| Record name | Nortafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。